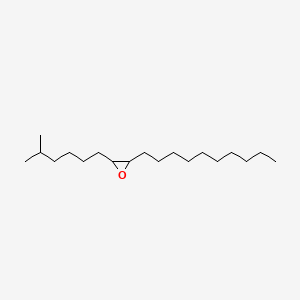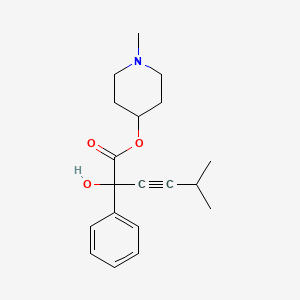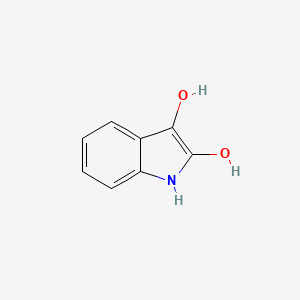
1H-indole-2,3-diol
概要
説明
1H-indole-2,3-diol is an organic compound belonging to the indole family. It is characterized by the presence of two hydroxyl groups attached to the second and third positions of the indole ring. This compound is of significant interest due to its role as an intermediate in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. Additionally, this compound exhibits various biological activities, making it a valuable subject of study in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1H-indole-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of indole derivatives. For instance, indole can be hydroxylated using specific oxidizing agents to yield this compound. Another method includes the biocatalytic conversion of indole by microbial enzymes, which can selectively introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes. Microbial fermentation using genetically engineered bacteria or fungi can efficiently produce this compound. These microorganisms are engineered to express enzymes that catalyze the hydroxylation of indole, resulting in the formation of this compound .
化学反応の分析
Types of Reactions: 1H-indole-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be further oxidized to form quinones, which are important intermediates in melanin biosynthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various electrophiles can be used to introduce new functional groups at the hydroxyl positions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized indole derivatives.
科学的研究の応用
1H-indole-2,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives with potential pharmaceutical applications.
Biology: This compound is studied for its role in melanin biosynthesis and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to melanin production, such as vitiligo and melanoma.
Industry: this compound is used in the production of dyes and pigments due to its ability to form colored compounds upon oxidation
作用機序
The mechanism of action of 1H-indole-2,3-diol primarily involves its role in melanin biosynthesis. It acts as an intermediate in the enzymatic oxidation of tyrosine to melanin. The hydroxyl groups on the indole ring facilitate the formation of quinones, which polymerize to form melanin. This process is catalyzed by enzymes such as tyrosinase and peroxidase .
類似化合物との比較
Indole: The parent compound of 1H-indole-2,3-diol, lacking hydroxyl groups.
3-Hydroxyindole: Contains a single hydroxyl group at the third position.
4,5-Dihydroxyindole: Hydroxyl groups are attached at the fourth and fifth positions.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and biological activity. This compound’s ability to participate in melanin biosynthesis distinguishes it from other hydroxylated indoles .
特性
IUPAC Name |
1H-indole-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRLPTYNKQQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204936 | |
| Record name | Indole-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-85-7 | |
| Record name | 1H-Indole-2,3-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)

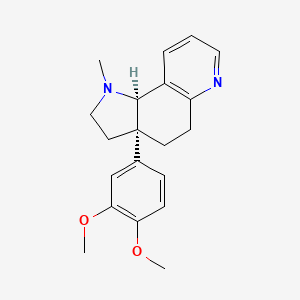





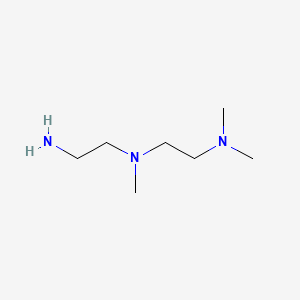
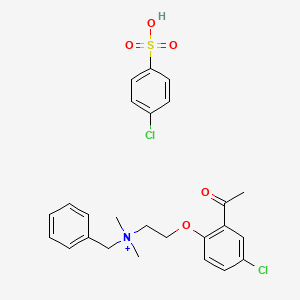
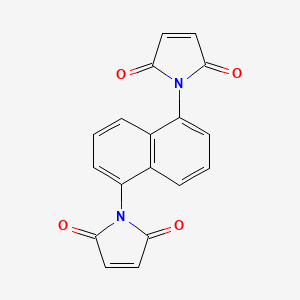
![[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate](/img/structure/B1220558.png)
